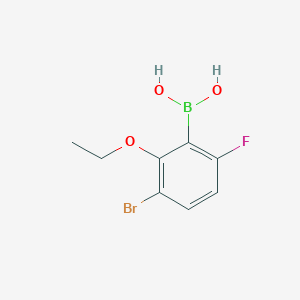

5-Bromo-2-fluoro-6-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-2-ethoxy-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJCRITVZWAMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OCC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230564 | |

| Record name | Boronic acid, B-(3-bromo-2-ethoxy-6-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315340-54-5 | |

| Record name | Boronic acid, B-(3-bromo-2-ethoxy-6-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315340-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-bromo-2-ethoxy-6-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-6-ethoxyphenylboronic Acid: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens, alongside carefully positioned functional groups, is a cornerstone of rational drug design.[1][2][3] 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid (CAS Number: 1315340-54-5) emerges as a highly valuable, yet specialized, building block. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and an ethoxy group to influence solubility and protein-ligand interactions—makes it a prime candidate for the synthesis of complex molecular architectures.[1] This guide, intended for the practicing chemist, provides a comprehensive overview of its properties, a robust synthesis protocol, and a detailed exploration of its primary application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Structural Characteristics

Understanding the inherent properties of a reagent is fundamental to its effective application. While extensive experimental data for this specific boronic acid is not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1315340-54-5 | [4] |

| Molecular Formula | C₈H₉BBrFO₃ | |

| Molecular Weight | 262.87 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Analogy to similar phenylboronic acids.[5] |

| Solubility | Soluble in polar organic solvents such as THF, dioxane, and DMF. Sparingly soluble in non-polar solvents and water. | General property of phenylboronic acids. |

| Stability | Bench-stable solid. Prone to dehydration to form the corresponding boroxine (a trimeric anhydride) upon heating or prolonged storage, a common characteristic of boronic acids. | General stability of arylboronic acids. |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a robust and reliable synthetic route can be designed based on well-established organometallic methodologies. The most logical pathway involves the synthesis of a substituted aromatic precursor followed by a regioselective lithiation and subsequent borylation.

Part 1: Synthesis of the Precursor, 4-Bromo-1-ethoxy-2-fluorobenzene

The synthesis of the boronic acid begins with the preparation of the key intermediate, 4-bromo-1-ethoxy-2-fluorobenzene. This is typically achieved in a two-step process starting from commercially available 4-bromo-2-fluoroaniline.

Experimental Protocol: Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene

Step 1a: Diazotization of 4-Bromo-2-fluoroaniline and Hydrolysis to 4-Bromo-2-fluorophenol

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Heat the solution to induce hydrolysis of the diazonium salt, which will be accompanied by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluorophenol, which can be used in the next step without further purification.

Step 1b: Williamson Ether Synthesis

-

Dissolve the crude 4-bromo-2-fluorophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.

-

Heat the mixture (typically to 60-80 °C) and monitor the reaction by TLC until completion.

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-1-ethoxy-2-fluorobenzene.

Part 2: Lithiation-Borylation to Yield this compound

With the precursor in hand, the final step involves a regioselective lithium-halogen exchange followed by trapping with a borate ester. The directing effect of the fluorine atom favors lithiation at the C6 position.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This procedure relies on a lithium-halogen exchange, which is a powerful method for generating aryllithium species. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction at other sites on the aromatic ring. Anhydrous conditions are critical as organolithium reagents are highly reactive towards water.

Materials:

-

4-Bromo-1-ethoxy-2-fluorobenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M, 1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

Aqueous HCl (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add 4-bromo-1-ethoxy-2-fluorobenzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer. Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the newly formed aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous HCl. Stir the biphasic mixture vigorously for at least 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.

Caption: Synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.[3][6][7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. This is the key step where the new carbon-carbon bond is poised to form.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1315340-54-5 this compound AKSci 3702AD [aksci.com]

- 5. 5-Bromo-2-methoxyphenylboronic Acid | 89694-45-1 | TCI AMERICA [tcichemicals.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid

An In-depth Technical Guide to 5-Bromo-2-fluoro-6-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized arylboronic acid with significant potential as a building block in synthetic and medicinal chemistry. While this specific molecule is a specialized reagent, this document extrapolates its physicochemical properties, outlines a robust synthetic pathway, and details its core reactivity, particularly in palladium-catalyzed cross-coupling reactions. By synthesizing data from closely related analogues and foundational chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures.

Introduction: A Multifunctional Building Block

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] Their stability, low toxicity, and functional group tolerance have established them as indispensable tools for synthetic chemists.[2]

This compound emerges as a particularly valuable reagent within this class. Its structure is strategically decorated with multiple functional groups, each imparting distinct chemical properties:

-

The Boronic Acid [-B(OH)₂]: The reactive center for Suzuki-Miyaura coupling, enabling the formation of biaryl structures.[3]

-

The Bromo Group (-Br): A versatile synthetic handle that can participate in a secondary, orthogonal cross-coupling reaction or other transformations.

-

The Fluoro Group (-F): A common bioisostere in medicinal chemistry, used to modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets.[4]

-

The Ethoxy Group (-OC₂H₅): Influences solubility and lipophilicity and can engage in key hydrogen bonding interactions in a drug-target complex.

This unique combination makes the title compound an attractive starting point for synthesizing novel pharmaceutical agents and advanced materials.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific molecule is not widely published. The following properties are based on calculations and extrapolation from structurally similar compounds.

Identity and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | (5-Bromo-2-fluoro-6-ethoxyphenyl)boronic acid | Nomenclature |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₈H₉BBrFO₃ | Calculation |

| Molecular Weight | 262.87 g/mol | Calculation |

| Appearance | Predicted: White to off-white crystalline solid | Analogy |

| Melting Point | Predicted: 120-140 °C | Analogy[5] |

| Solubility | Soluble in organic solvents (DMSO, DMF, THF, Methanol, Ethanol).[6] | Analogy[6] |

| Stability & Storage | Store in a cool, dry place. Keep container tightly closed.[7] | General Knowledge |

Predicted Spectroscopic Signature

While experimental spectra require acquisition, the expected NMR and IR characteristics can be predicted based on the molecular structure.

-

¹H NMR: Signals would be expected in the aromatic region (δ 6.5-8.0 ppm) showing characteristic coupling patterns influenced by both the fluorine and bromine atoms. The ethoxy group would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm). The boronic acid protons are often broad and may be exchangeable with deuterated solvents.

-

¹³C NMR: Aromatic carbons would appear in the δ 110-160 ppm range, with carbon-fluorine couplings (¹JCF, ²JCF, etc.) being a key diagnostic feature.

-

¹⁹F NMR: A singlet is expected, with its chemical shift influenced by the surrounding substituents.

-

FT-IR: Characteristic stretching vibrations for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C (aromatic, ~1400-1600 cm⁻¹), B-O (~1350 cm⁻¹), and C-F (~1200 cm⁻¹) would be present.[6][8]

Synthesis and Purification

Arylboronic acids are commonly prepared via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9] A plausible and efficient pathway for the synthesis of this compound is proposed below.

Proposed Synthetic Workflow

The synthesis begins with the ortho-lithiation of 4-bromo-1-fluoro-2-ethoxybenzene. The directing effect of the ethoxy group, coupled with the acidity of the proton ortho to the fluorine, favors lithiation at the C6 position.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 对乙氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. sci-hub.st [sci-hub.st]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-fluoro-6-ethoxyphenylboronic Acid: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid, a halogenated and alkoxy-substituted phenylboronic acid derivative. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to project its molecular structure, chemical formula, and key physicochemical properties. Furthermore, a plausible synthetic route is detailed, drawing from established methodologies for the preparation of similar multi-substituted phenylboronic acids. This guide serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction and Significance

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and an ethoxy group, makes it a potentially valuable building block for introducing a highly functionalized phenyl moiety into a target molecule.

The presence of a bromine atom offers a handle for further functionalization through subsequent cross-coupling reactions. The fluorine atom can significantly modulate the electronic properties and metabolic stability of a molecule, a desirable feature in drug design.[1] The ethoxy group can influence solubility and binding interactions. The strategic placement of these substituents on the phenyl ring provides a unique scaffold for the exploration of new chemical space in drug discovery and materials science. Boronic acid-containing drugs have shown promise in various therapeutic areas, and the unique electronic and steric properties of this compound make it an intriguing candidate for further investigation.[2][3][4]

Molecular Structure and Chemical Formula

Based on standard chemical nomenclature, the molecular structure and formula of this compound can be precisely determined.

Molecular Formula: C8H9BBrFO3

Structure:

The molecule consists of a benzene ring substituted with five groups:

-

A boronic acid group (-B(OH)2) at position 1.

-

A fluorine atom (-F) at position 2.

-

A bromo group (-Br) at position 5.

-

An ethoxy group (-OCH2CH3) at position 6.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties (Projected)

Due to the absence of direct experimental data for this compound, the following properties are projected based on the analysis of structurally similar compounds.

| Property | Projected Value/Information | Basis for Projection |

| Molecular Weight | 262.86 g/mol | Calculated from the molecular formula C8H9BBrFO3. |

| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[5] |

| Melting Point | 130-150 °C | Based on the melting points of 5-Bromo-2-fluorophenylboronic acid (144-149 °C) and 5-Bromo-2-methoxyphenylboronic acid (130-135 °C).[5] The ethoxy group may slightly alter the crystal lattice energy compared to the methoxy group. |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | General solubility profile for arylboronic acids. |

| SMILES | CCOB(O)c1c(F)ccc(Br)c1 | Standard representation of the molecular structure. |

| InChI | InChI=1S/C8H9BBrFO3/c1-2-14-8-6(10)4-3-5(9)7(8)11(12)13/h3-4,12-13H,2H2,1H3 | Standard InChI string for the molecule. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methods for the synthesis of substituted phenylboronic acids, such as the synthesis of 5-bromo-2-fluorobenzeneboronic acid.[2] The proposed pathway involves a lithiation-borylation sequence starting from a suitable precursor.

Proposed Precursor: 1-Bromo-4-fluoro-2-ethoxybenzene.

Synthetic Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Lithiation of 1-Bromo-4-fluoro-2-ethoxybenzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the THF.

-

Add a solution of 1-bromo-4-fluoro-2-ethoxybenzene in anhydrous THF dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. The ethoxy group is expected to direct the lithiation to the adjacent ortho position (position 6).

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the (5-Bromo-2-fluoro-6-ethoxyphenyl)lithium intermediate.

Causality: The choice of a strong base like n-BuLi and a low temperature is crucial to achieve regioselective deprotonation (ortho-lithiation) directed by the ethoxy group, without significant side reactions such as halogen-metal exchange of the bromine atom.

Step 2: Borylation

-

To the solution of the lithium intermediate, slowly add triisopropyl borate (B(O-iPr)3) at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: Trialkyl borates are excellent electrophiles for trapping the organolithium intermediate to form the corresponding boronate ester. Triisopropyl borate is often preferred over trimethyl borate as it can sometimes lead to higher yields and easier purification.

Step 3: Hydrolysis

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Causality: Acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a versatile building block in medicinal chemistry.

-

Suzuki-Miyaura Cross-Coupling: Its primary application would be in Suzuki-Miyaura cross-coupling reactions to introduce the 5-bromo-2-fluoro-6-ethoxyphenyl moiety into drug candidates. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment in FBDD campaigns. The combination of hydrogen bond donors and acceptors, along with the lipophilic and halogenated regions, provides diverse interaction capabilities.

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug molecule.[1]

-

Sequential Cross-Coupling: The bromo substituent can be retained during the initial Suzuki coupling of the boronic acid, allowing for a subsequent cross-coupling reaction at the bromine position to build more complex molecular architectures.

Conclusion

This compound represents a promising, albeit currently under-documented, building block for synthetic and medicinal chemists. This guide provides a foundational understanding of its structure, projected properties, and a plausible synthetic strategy based on established chemical principles and data from analogous compounds. The unique combination of a reactive boronic acid, a metabolically robust fluorine atom, a versatile bromine handle, and a modulating ethoxy group positions this compound as a valuable tool for the synthesis of novel pharmaceuticals and functional materials. Further experimental validation of the properties and synthetic route outlined herein is warranted to fully unlock the potential of this intriguing molecule.

References

-

PubChem. 5-Bromo-2-fluoroaniline. [Link]

-

Pharmaffiliates. 5-Bromo-2-fluoroaniline. [Link]

-

PubChem. 5-Bromo-2-ethoxyphenylboronic acid. [Link]

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

-

SpectraBase. 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-2-methoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. 5-ブロモ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Physicochemical Landscape of 5-Bromo-2-fluoro-6-ethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate tapestry of medicinal chemistry and materials science, arylboronic acids stand out as versatile building blocks, pivotal in the synthesis of a myriad of complex molecules. Among these, 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid presents a unique structural motif, combining the reactivity of a boronic acid with the electronic and steric influences of its halogen and alkoxy substituents. This guide provides an in-depth exploration of the critical physicochemical properties of this compound: its solubility and stability. Understanding these parameters is not merely an academic exercise; it is a cornerstone for successful process development, formulation design, and ultimately, the translation of a promising molecule from the laboratory to real-world applications.

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust framework for its characterization. We will delve into the "why" behind the experimental designs, ensuring a self-validating approach to data generation.

Solubility Profile: The Gateway to Application

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical determinant of its utility. It dictates the choice of reaction solvents, purification strategies, and the feasibility of various formulation approaches. For this compound, we must consider its behavior in a range of aqueous and organic solvents.

Theoretical Considerations: A Look at the Structure

The molecular architecture of this compound offers clues to its solubility. The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding, suggesting some degree of aqueous solubility. However, the larger, substituted phenyl ring is predominantly lipophilic. The presence of an ethoxy group may slightly enhance solubility in polar organic solvents compared to a methoxy substituent due to a more favorable hydrophilic-lipophilic balance. Phenylboronic acids, in general, are known to be soluble in most polar organic solvents while exhibiting poor solubility in nonpolar solvents like hexanes.[1]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility remains the shake-flask method, a robust and reliable technique when executed with precision.[2]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, and dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[2]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Illustrative Solubility Data (Hypothetical)

| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | ~0.5 - 1.5 | ~1.0 - 2.5 |

| Phosphate Buffer (pH 7.4) | ~1.0 - 3.0 | ~2.0 - 5.0 |

| Methanol | > 50 | > 50 |

| Ethanol | > 50 | > 50 |

| Acetone | > 50 | > 50 |

| Acetonitrile | ~20 - 40 | ~30 - 60 |

| Tetrahydrofuran (THF) | > 50 | > 50 |

| Dichloromethane (DCM) | ~10 - 20 | ~15 - 30 |

Note: This data is illustrative and based on the expected behavior of substituted phenylboronic acids. Actual experimental values are required for definitive characterization.

Causality in Solvent Selection: The choice of solvents is deliberate. Water and buffered aqueous solutions are critical for understanding behavior in biological systems. A range of organic solvents with varying polarities (alcohols, ketones, nitriles, ethers, and chlorinated hydrocarbons) provides a comprehensive picture for synthetic and process chemistry applications.

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Ensuring Molecular Integrity

The stability of a molecule is paramount for its storage, handling, and the reproducibility of its applications. For boronic acids, two primary degradation pathways are of concern: protodeboronation (cleavage of the C-B bond) and oxidation.[3] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a systematic way to probe a molecule's vulnerabilities.[4][5]

Potential Degradation Pathways

-

Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, yielding 4-bromo-1-ethoxy-2-fluorobenzene. This can be catalyzed by acid or base and is often influenced by temperature.

-

Oxidative Degradation: The boronic acid moiety can be susceptible to oxidation, potentially leading to the corresponding phenol. The presence of the electron-donating ethoxy group and the electron-withdrawing fluoro and bromo groups will modulate the electron density at the boron-bearing carbon, influencing its susceptibility to oxidation.

-

Ether Cleavage: While generally stable, the ethoxy group could potentially undergo cleavage under harsh acidic or oxidative conditions.[6]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve a target degradation of 5-20% to allow for the identification and quantification of degradation products.[4]

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Illustrative Stability Data (Hypothetical)

| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60 °C | 24 | < 5% | Minor protodeboronation product |

| 0.1 M NaOH, 25 °C | 8 | ~10% | Protodeboronation product |

| 3% H₂O₂, 25 °C | 4 | ~15% | Oxidative degradation products |

| 80 °C (Solid) | 48 | < 2% | No significant degradation |

| Photostability (ICH Q1B) | - | < 2% | No significant degradation |

Note: This data is illustrative. The actual degradation profile will depend on the specific experimental conditions and the inherent stability of the molecule.

Figure 2: Workflow for Forced Degradation Study.

Conclusion and Forward-Looking Perspectives

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While we have drawn upon established principles and data from related structures, it is imperative that these properties are confirmed through rigorous experimentation for the specific molecule of interest. The protocols and insights provided herein serve as a robust starting point for such investigations.

A thorough understanding of the physicochemical properties of this compound will undoubtedly accelerate its journey through the development pipeline, enabling more efficient process optimization, rational formulation design, and ultimately, the successful realization of its therapeutic or material science potential.

References

-

Raines, R. T., & Brus, L. E. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(35), 8730-8735. [Link]

-

Wikipedia contributors. (2023). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Lopes, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4471. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). ICH Harmonised Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

-

Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3845-3854. [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4464–4472. [Link]

-

ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

González-Bello, C. (2017). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 117(22), 13303–13349. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 137(44), 14265–14274. [Link]

-

Velev, O. D. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Guideline Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-

Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3845-3854. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

ResearchGate. (2022). Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. [Link]

-

PubChem. (n.d.). (2-Bromo-5-ethoxyphenyl)boronic acid. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q1 Stability Testing of Drug Substances and Drug Products. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ijcrt.org [ijcrt.org]

- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

A Technical Guide to the Purity and Characterization of 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid

Introduction

5-Bromo-2-fluoro-6-ethoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern synthetic chemistry. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of carbon-carbon bond formation, widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.

The precise arrangement of the bromo, fluoro, and ethoxy substituents on the phenylboronic acid core makes this reagent a valuable building block for introducing a specific functionalized aromatic moiety. The success, reproducibility, and scalability of syntheses employing this reagent are directly contingent on its quality. Therefore, a comprehensive understanding and rigorous assessment of its purity and structural integrity are not merely procedural formalities but critical prerequisites for any research or development professional.

This guide provides an in-depth framework for the analytical characterization of this compound. It moves beyond a simple listing of specifications to explain the scientific rationale behind the selection of analytical techniques, the interpretation of the resulting data, and the establishment of a self-validating system of protocols to ensure the material's quality for its intended application.

Compound Profile and Physicochemical Properties

A foundational step in characterization is the confirmation of basic physicochemical properties against established references. This data serves as the initial checkpoint for material identity.

| Property | Value | Source |

| IUPAC Name | (5-bromo-2-ethoxy-6-fluorophenyl)boronic acid | PubChem[1] |

| CAS Number | 352525-82-7 | AKSci[2], PubChem[1] |

| Molecular Formula | C₈H₁₀BBrO₃ | AKSci[2], PubChem[1] |

| Molecular Weight | 244.88 g/mol | AKSci[2], PubChem[1] |

| SMILES | CCOc1c(B(O)O)c(F)ccc1Br | PubChem[1] |

| Typical Purity | ≥95% | AKSci[2] |

| Storage | Store long-term in a cool, dry place | AKSci[2] |

Purity Assessment: A Multi-faceted Approach

Purity is not a single data point but a comprehensive evaluation. For boronic acids, this assessment must account not only for process-related impurities but also for inherent chemical equilibria that can affect the compound's nature.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo dehydration, especially in the solid state, to form a trimeric anhydride known as a boroxine.[3] This is not a degradation product but a related compound in equilibrium with the monomeric acid.

Caption: Equilibrium between the boronic acid monomer and its boroxine anhydride.

The presence of boroxine is common and its quantity can vary between batches. While it is often readily converted back to the active monomeric acid under reaction conditions (e.g., Suzuki coupling), its presence affects the true molar quantity of the boronic acid. Therefore, chromatographic methods are essential to quantify the monomeric form.

Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds. For boronic acids, the method development requires careful consideration to achieve accurate and reproducible results.

Expertise & Causality: The choice of a C18 stationary phase is standard, but boronic acids can exhibit poor retention and peak shape on columns with high silanol activity due to interactions with the polar boronic acid group.[4] Therefore, using a modern, end-capped C18 column (e.g., with low silanol activity) is crucial. A buffered mobile phase, such as ammonium acetate, helps to control the ionization state of the boronic acid and ensure consistent retention times.[5]

-

Instrumentation: HPLC system with UV detector.

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[5]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject 1-5 µL of the sample. Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Definitive Structural Characterization

While HPLC provides purity data, it does not confirm the chemical structure. A suite of spectroscopic techniques is required for unambiguous identification.

Caption: A typical analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.

-

¹H NMR: This spectrum confirms the presence of all proton-containing groups.

-

Expected Signals:

-

Aromatic Region (~7.0-7.8 ppm): Two signals corresponding to the two aromatic protons. Their splitting patterns will be complex due to coupling with each other and with the adjacent fluorine atom.

-

Ethoxy Group (~4.1 ppm & ~1.4 ppm): A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

-

Boronic Acid (~8.0-9.0 ppm, variable): A broad singlet for the B(OH)₂ protons. This signal is labile and will exchange with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O.

-

-

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound.

-

Expected Signal: A single resonance, confirming the presence of one fluorine environment in the molecule.

-

-

¹³C NMR: This spectrum confirms the carbon backbone of the molecule.

-

Expected Signals: Eight distinct signals for the eight unique carbon atoms in the molecule. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signal.

-

¹H Experiment: Acquire a standard proton spectrum. If confirmation of the B(OH)₂ is needed, add one drop of D₂O to the NMR tube and re-acquire the spectrum.

-

¹³C Experiment: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or equivalent pulse sequence).

-

¹⁹F Experiment: Acquire a proton-decoupled ¹⁹F spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[6][7] A key diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a powerful confirmation of the presence of a single bromine atom.

-

Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Use the same HPLC method as described in Section 2.2. This allows for the separation of components before they enter the mass spectrometer.

-

Ionization Mode: ESI, run in both positive and negative modes.

-

Expected Ions:

-

Negative Mode [M-H]⁻: m/z ≈ 243/245. This is often the most prominent ion.

-

Positive Mode [M+H]⁺: m/z ≈ 245/247. Adducts with solvent or buffer ions (e.g., [M+Na]⁺) may also be observed.

-

-

Analysis: Verify that the observed mass corresponds to the calculated exact mass and that the isotopic pattern matches the theoretical distribution for a C₈H₁₀BBrO₃ species.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

-

Expected Key Absorptions:

-

~3600-3200 cm⁻¹ (broad): O-H stretching from the B(OH)₂ group.

-

~3000-2850 cm⁻¹: C-H stretching from the aromatic and aliphatic (ethoxy) groups.

-

~1600-1450 cm⁻¹: C=C stretching from the aromatic ring.

-

~1380-1350 cm⁻¹: B-O stretching.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1100-1000 cm⁻¹: C-F and C-Br stretching region.

-

Summary of Expected Analytical Data

The table below consolidates the expected results from a comprehensive characterization of a high-quality sample.

| Analysis | Technique | Expected Result |

| Purity | RP-HPLC | ≥95% area of the main peak. |

| Identity | ¹H NMR | Signals corresponding to 2 aromatic-H, 1 ethoxy group (-CH₂- and -CH₃-), and a D₂O-exchangeable B(OH)₂ singlet. |

| Identity | ¹⁹F NMR | A single resonance. |

| Identity | MS (ESI) | [M-H]⁻ at m/z ≈ 243/245 with a ~1:1 isotopic pattern, confirming the presence of one bromine atom. |

| Identity | IR | Characteristic absorptions for O-H (broad), aromatic C=C, C-O ether, B-O, and C-Br/C-F bonds. |

Conclusion

The rigorous characterization of this compound is fundamental to its successful application in synthesis. A multi-technique approach, as outlined in this guide, is essential. RP-HPLC provides the critical quantitative measure of purity, particularly in distinguishing the active monomer from its boroxine anhydride. Concurrently, a combination of NMR spectroscopy, Mass Spectrometry, and IR spectroscopy provides an unambiguous confirmation of the compound's chemical structure. By integrating these methods into a robust analytical workflow, researchers and drug development professionals can ensure the quality, consistency, and reliability of this important synthetic building block, thereby safeguarding the integrity of their scientific outcomes.

References

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

-

Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]

-

Wang, L., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

National Center for Biotechnology Information (n.d.). 5-Bromo-2-ethoxyphenylboronic acid. PubChem Compound Database. [Link]

-

Royal Society of Chemistry (2010). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

Sources

- 1. 5-Bromo-2-ethoxyphenylboronic acid | C8H10BBrO3 | CID 3364575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 352525-82-7 5-Bromo-2-ethoxyphenylboronic acid AKSci X0729 [aksci.com]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential

Introduction: The Unique Chemistry of a Versatile Scaffold

Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids have emerged as a privileged scaffold in modern drug discovery.[1] This resurgence is largely attributed to the unique electronic structure of the boron atom. Possessing a vacant p-orbital, the trigonal planar boronic acid moiety acts as a mild Lewis acid, a characteristic that underpins its diverse and potent biological activities.[2][3] At physiological pH, boronic acids exist in equilibrium between this neutral, trigonal form and an anionic, tetrahedral boronate state upon interaction with a Lewis base.[4] This reversible covalent bonding capability, particularly with the diol functionalities abundant in biological macromolecules like sugars and proteins, is the cornerstone of their therapeutic utility.[5]

The approval of drugs like the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma has unequivocally demonstrated the clinical viability of this class of compounds, sparking a surge in research and development.[6][7] This guide provides an in-depth exploration of the core applications of boronic acids in medicinal chemistry, offering field-proven insights, detailed methodologies, and a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into their role as powerful enzyme inhibitors, sophisticated components of drug delivery systems, sensitive biological sensors, and versatile tools for bioconjugation.

Part 1: Boronic Acids as Precision Enzyme Inhibitors

The ability of boronic acids to form reversible covalent adducts with nucleophilic residues in enzyme active sites makes them exceptionally potent and specific inhibitors. This interaction often mimics the transition state of the enzymatic reaction, leading to high-affinity binding.[8]

Targeting the Proteasome in Oncology: The Bortezomib Story

The ubiquitin-proteasome pathway is a critical regulator of intracellular protein degradation, and its dysregulation is a hallmark of many cancers, particularly multiple myeloma.[9] The 26S proteasome, a multi-catalytic enzyme complex, has a chymotrypsin-like activity mediated by an N-terminal threonine residue in its active site.[10]

Boronic acid-based inhibitors, most notably bortezomib, were designed to exploit this. The boron atom of bortezomib is attacked by the hydroxyl group of this threonine residue, forming a stable, tetrahedral boronate complex.[9] This reversible yet potent inhibition leads to the accumulation of ubiquitinated proteins, disrupting downstream signaling pathways like NF-κB, inducing cell cycle arrest, and ultimately triggering apoptosis in cancer cells.[9][10]

Experimental Protocol: Cell-Based Proteasome Activity Assay

This protocol describes a method to quantify the chymotrypsin-like activity of the proteasome in live cells to confirm the efficacy of an inhibitor like bortezomib.[11][12][13]

-

Cell Culture: Culture cancer cells (e.g., Granta-519 mantle cell lymphoma cells) in a 96-well plate to the desired confluency.

-

Inhibitor Treatment: Treat cells with varying concentrations of the boronic acid inhibitor (e.g., 10 nM to 100 nM bortezomib) for a specified time (e.g., 30 minutes to 6 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT).[11]

-

Fluorogenic Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the cell lysates. This substrate is cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule (AMC).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate fluorometer (e.g., excitation at 380 nm, emission at 460 nm) at 37°C.[11]

-

Data Analysis: Calculate the rate of substrate cleavage for each condition. Normalize the activity of the treated cells to the vehicle control to determine the percentage of proteasome inhibition. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.[7]

Combating Antibiotic Resistance: β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health threat, largely driven by bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective.[14] Boronic acid transition state inhibitors (BATSIs) have emerged as a powerful strategy to counteract this resistance mechanism.[8][15]

Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem (Vabomere®).[14][16] The boron atom in vaborbactam is attacked by the catalytic serine residue in the active site of serine β-lactamases (e.g., Klebsiella pneumoniae carbapenemase, KPC).[16] This forms a covalent adduct that mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme.[8][14] This restores the efficacy of the partner antibiotic.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (µM) | Citation |

| Bortezomib | 20S Proteasome | 7.05 | - | [3] |

| Compound 15 | 20S Proteasome | 4.60 | - | [3] |

| S02030 | KPC-2 β-Lactamase | 80 | - | [10] |

| S02030 | CTX-M-96 β-Lactamase | 2 | - | [10] |

| MB_076 | KPC-2 β-Lactamase | 135 | - | [10] |

| MB_076 | CTX-M-96 β-Lactamase | 4 | - | [10] |

| Compound 3b | P. falciparum SUB1 | 1.8 | - | [17] |

| Compound 3e | P. falciparum SUB1 | 0.13 | - | [17] |

| Compound 9f | Neutrophil Elastase | - | >1000 | [18] |

Part 2: Stimuli-Responsive Drug Delivery Systems

The unique ability of boronic acids to form reversible boronate esters with diols under specific conditions makes them ideal components for "smart" drug delivery systems. These systems can be engineered to release their therapeutic payload in response to specific biological triggers found in the disease microenvironment, such as low pH or high concentrations of reactive oxygen species (ROS).[19][20]

pH-Responsive Nanoparticles for Tumor Targeting

The tumor microenvironment is often characterized by a lower pH (around 6.5) compared to healthy tissues (pH 7.4). This pH gradient can be exploited for targeted drug release. Phenylboronic acid (PBA) forms stable boronate esters with diol-containing molecules (like dopamine or catechols) at physiological pH.[21] However, under acidic conditions, this ester linkage becomes unstable and hydrolyzes.[21]

This principle is used to construct pH-responsive nanoparticles. A hydrophobic, drug-loaded core can be shielded by a hydrophilic shell attached via pH-sensitive boronate ester bonds.[22] These nanoparticles remain stable in circulation, but upon reaching the acidic tumor microenvironment, the shell detaches, exposing the core and releasing the encapsulated drug directly at the target site.[15][23]

Experimental Protocol: Preparation and pH-Responsive Release from Boronate Ester-Based Nanoparticles

This protocol outlines the synthesis of PBA-functionalized polymers and their assembly into drug-loaded nanoparticles that release their payload in response to acidic pH.[22][24]

-

Synthesis of Polymers:

-

Synthesize a hydrophobic polymer with pendent phenylboronic acid groups (e.g., PBA-PAL).

-

Synthesize a hydrophilic polymer terminated with a diol-containing molecule (e.g., dopamine-terminated PEG, mPEG-DA).

-

-

Nanoparticle Formulation (Nanoprecipitation):

-

Dissolve the hydrophobic polymer (PBA-PAL) and the therapeutic drug (e.g., Paclitaxel) in a water-miscible organic solvent (e.g., DMSO).

-

Dissolve the hydrophilic polymer (mPEG-DA) in water.

-

Add the organic phase dropwise to the aqueous phase under vigorous stirring. The amphiphilic copolymers formed through boronate ester linkages will self-assemble into nanoparticles, encapsulating the drug.

-

Stir the solution for several hours to allow for solvent evaporation and nanoparticle stabilization.

-

Purify the nanoparticles via dialysis against deionized water to remove free drug and organic solvent.

-

-

Characterization:

-

Determine particle size and distribution using Dynamic Light Scattering (DLS).

-

Visualize nanoparticle morphology using Transmission Electron Microscopy (TEM).

-

Calculate drug loading capacity and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

-

-

In Vitro pH-Triggered Drug Release Study:

-

Suspend the drug-loaded nanoparticles in buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5) in dialysis bags.

-

Place the dialysis bags in a larger volume of the corresponding buffer and incubate at 37°C with gentle shaking.

-

At predetermined time points, withdraw samples from the external buffer and measure the concentration of the released drug using UV-Vis or HPLC.

-

Plot the cumulative drug release percentage against time to evaluate the pH-responsiveness of the nanoparticles.

-

Part 3: Innovations in Bioconjugation and Advanced Therapeutics

The versatile and often reversible reactivity of boronic acids has positioned them as powerful tools for bioconjugation—the covalent linking of molecules to biomolecules like proteins or antibodies.[5][25] This has opened doors to advanced therapeutic modalities, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Boronic Acid Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver highly potent cytotoxic drugs directly to cancer cells by linking them to a tumor-targeting monoclonal antibody. The linker's stability in circulation and its ability to release the drug at the target site are critical for ADC efficacy and safety. Boronic acids are being explored for novel, stimuli-responsive linkers. For instance, arylboronic acid linkers can be cleaved by the high levels of reactive oxygen species (ROS), such as hydrogen peroxide, often found within cancer cells.[4][26] This ROS-mediated oxidation of the carbon-boron bond triggers the release of the cytotoxic payload, providing a highly specific activation mechanism.[8][27]

Assembling PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A novel approach involves the in-situ self-assembly of PROTACs (SAPTACs) within the cell using reversible reactions.[28] The rapid and reversible formation of boronate esters between a phenylboronic acid and a catechol can be used to link a target-binding ligand and an E3 ligase-binding ligand.[28] This strategy can overcome the suboptimal permeability and drug-like properties of large, pre-formed PROTAC molecules. Furthermore, boronic acids can be used as "caging" groups on PROTACs, which are cleaved by specific triggers like ROS, activating the PROTAC only in the desired cellular environment.[29]

Conclusion and Future Directions

The journey of boronic acids from a chemical curiosity to a clinically validated pharmacophore is a testament to their remarkable chemical versatility. Their ability to engage in reversible covalent interactions has been the driving force behind their success as enzyme inhibitors and as key components of stimuli-responsive systems. The applications highlighted in this guide—from the life-saving impact of bortezomib to the sophisticated design of next-generation drug delivery vehicles and bioconjugates—represent only the forefront of their potential.

Future research will likely focus on refining the selectivity and tuning the reactivity of boronic acid-based therapeutics. The development of novel boronic acid "warheads" for a wider range of enzyme targets, the design of multi-stimuli responsive delivery systems, and the expanded use of boronic acids in bioorthogonal chemistry for in-cell synthesis of therapeutics are all exciting avenues of exploration. As our understanding of disease biology deepens, the unique properties of boronic acids will undoubtedly continue to provide innovative solutions to complex challenges in medicinal chemistry.

References

-

Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Science, 14(3), 667-672. Available from: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Cellular and Molecular Life Sciences, 79(11), 569. Available from: [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3732-3756. Available from: [Link]

-

Peroxide-cleavable linkers for antibody-drug conjugates. Chemical Science. Available from: [Link]

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3532. Available from: [Link]

-

Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances, 4(75), 40041-40049. Available from: [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(24), 5644-5647. Available from: [Link]

-

Meropenem–vaborbactam: a new weapon in the war against infections due to resistant Gram-negative bacteria. Expert Review of Anti-infective Therapy, 16(5), 401-410. Available from: [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

-

A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces, 14(1), 317-329. Available from: [Link]

-

Proposed structure for a ROS‐responsive linker based on the DAB... ResearchGate. Available from: [Link]

-

Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(2), e0103722. Available from: [Link]

-

Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. Proceedings of the National Academy of Sciences, 88(16), 6922-6924. Available from: [Link]

-

Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. Molecular Pharmaceutics, 9(7), 1940-1947. Available from: [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 12, 587-598. Available from: [Link]

-

Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. Available from: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. ResearchGate. Available from: [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. Available from: [Link]

-

Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(7), 3410-3439. Available from: [Link]

-

Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials, 4(3), 2567-2575. Available from: [Link]

-

Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. Journal of Materials Chemistry B, 3(32), 6561-6568. Available from: [Link]

-

Proteasome inhibition with bortezomib (PS-341): a phase I study with pharmacodynamic end points using a day 1 and day 4 schedule in a 14-day cycle. Journal of Clinical Oncology, 23(25), 6107-6116. Available from: [Link]

-

Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. Available from: [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available from: [Link]

-

Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure. Structure, 23(6), 1135-1141. Available from: [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available from: [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 6(9), 2429-2442. Available from: [Link]

-

Engineered Borate Ester Conjugated Protein-Polymer Nanoconjugates for pH-responsive Drug Delivery. International Journal of Pharmaceutics, 547(1-2), 48-57. Available from: [Link]

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Journal of Biological Chemistry, 296, 100725. Available from: [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461. Available from: [Link]

-

Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. IRIS . Available from: [Link]

-

Conformational Ensembles Reveal the Origins of Serine Protease Catalysis. bioRxiv. Available from: [Link]

-

Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(8), 3585-3596. Available from: [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461. Available from: [Link]

-

Functionalized Boron Nanoparticles as Potential Promising Antimalarial Agents. ACS Omega, 7(7), 6127-6134. Available from: [Link]

-

High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(13), 9036-9046. Available from: [Link]

-

Boron enabled bioconjugation chemistries. Chemical Society Reviews. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Boronic-diol complexation as click reaction for bioconjugation purposes. Research Explorer. Available from: [Link]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Therapeutics, 5(2), 2100183. Available from: [Link]

-

(A) Bortezomib-induced proteasome inhibition. Proteasome activity was... ResearchGate. Available from: [Link]

-

The proteasome inhibitor bortezomib induces apoptosis in mantle-cell lymphoma through generation of ROS and Noxa activation independent of p53 status. Blood, 107(3), 1092-1100. Available from: [Link]

Sources

- 1. Proteasome inhibition with bortezomib (PS-341): a phase I study with pharmacodynamic end points using a day 1 and day 4 schedule in a 14-day cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thno.org [thno.org]

- 3. mdpi.com [mdpi.com]

- 4. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ashpublications.org [ashpublications.org]

- 14. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Engineered borate ester conjugated protein-polymer nanoconjugates for pH-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. cruk.cam.ac.uk [cruk.cam.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Fluorinated Phenylboronic Acids in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent, A Tool for Molecular Precision

In the landscape of organic synthesis, phenylboronic acids are celebrated pillars, most notably for their transformative role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] However, the strategic introduction of fluorine atoms onto the phenyl ring elevates these molecules from mere building blocks to precision instruments for molecular engineering. The unique and potent electronic properties of fluorine dramatically alter the physicochemical characteristics of the boronic acid moiety, bestowing enhanced reactivity, stability, and novel functionalities.[3][4][5]

This guide provides an in-depth exploration of the multifaceted roles of fluorinated phenylboronic acids. We will dissect the fundamental principles governing their enhanced performance, survey their critical applications from catalysis to advanced medical imaging, and provide actionable, field-proven protocols. Our focus extends beyond procedural steps to illuminate the causal relationships between molecular structure and synthetic outcomes, empowering researchers to leverage these powerful reagents with confidence and creativity.

Pillar 1: The Fluorine Effect - Modulating Acidity and Reactivity

The profound influence of fluorination stems from the element's extreme electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I). This effect is tempered by a weaker, opposing resonance effect (+R). The interplay between these forces is highly dependent on the fluorine atom's position on the phenyl ring, directly impacting the Lewis acidity of the boronic acid group—a critical parameter for many of its applications.[6][7]

-

Enhanced Lewis Acidity: The introduction of fluorine generally increases the Lewis acidity of the boronic acid.[4][5] This is crucial for applications where the boronic acid acts as a receptor or catalyst, as it strengthens its interaction with Lewis bases like diols or amines.[6][7]

-

Positional Isomerism is Key:

-

Para-Substitution: The inductive and resonance effects are somewhat compensatory, leading to a modest increase in acidity compared to unsubstituted phenylboronic acid.[6]

-

Meta-Substitution: The resonance effect is much weaker, allowing the strong inductive effect to dominate, resulting in a significant increase in acidity.[6][7]

-